1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one

Cytotoxicity Breast Cancer MCF-7

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one (CAS 2034496-78-9) is a synthetic small molecule featuring a piperidine ring connected via an ether linkage to a 3-chloropyridin-4-yl group and an N-linked 3-(phenylthio)propan-1-one moiety. Its molecular formula is inferred as C₁₉H₂₁ClN₂O₂S from disclosed molecular weight (376.9 g/mol).

Molecular Formula C19H21ClN2O2S
Molecular Weight 376.9
CAS No. 2034496-78-9
Cat. No. B2585819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one
CAS2034496-78-9
Molecular FormulaC19H21ClN2O2S
Molecular Weight376.9
Structural Identifiers
SMILESC1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CCSC3=CC=CC=C3
InChIInChI=1S/C19H21ClN2O2S/c20-17-14-21-10-6-18(17)24-15-7-11-22(12-8-15)19(23)9-13-25-16-4-2-1-3-5-16/h1-6,10,14-15H,7-9,11-13H2
InChIKeyMGXVMXOIZZJVGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one (CAS 2034496-78-9) – Baseline Identity and Comparator Context


1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one (CAS 2034496-78-9) is a synthetic small molecule featuring a piperidine ring connected via an ether linkage to a 3-chloropyridin-4-yl group and an N-linked 3-(phenylthio)propan-1-one moiety. Its molecular formula is inferred as C₁₉H₂₁ClN₂O₂S from disclosed molecular weight (376.9 g/mol) [1]. The compound belongs to a broader class of β-aryl-β-mercapto ketone derivatives that have been investigated for cytotoxic activity against breast cancer cell lines [2]. However, the 3-chloropyridin-4-yl-oxy-piperidine pharmacophore distinguishes this compound from literature-exemplified analogs that typically carry morpholinoethoxy or piperidinylethoxy side chains on a diphenyl scaffold.

Why Generic Substitution Fails for 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one: Functional Group Assembly Drives Divergent Biological Behavior


Within the 3-(phenylthio)propan-1-one chemotype, small changes in the N-acyl substituent on the piperidine ring radically alter biological performance. In a series of 1,3-diphenyl-3-(phenylthio)propan-1-ones, replacing a morpholinoethoxy group with a piperidinylethoxy side chain shifted the selectivity profile between cancerous MCF-7 cells and normal fibroblasts [1]. The target compound replaces the entire diphenyl scaffold with a 4-((3-chloropyridin-4-yl)oxy)piperidine fragment, introducing a hydrogen-bond-accepting chloropyridine that is absent in closest published analogs. Consequently, no generic substitution with morpholine-, thiophene-, or quinoline-containing analogs can be assumed to preserve receptor-binding, cytotoxicity, or ADME properties—each substitution must be verified by head-to-head quantitative data.

Quantitative Differentiation Evidence for 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one


Scaffold-Level Cytotoxicity Baseline: 1,3-Diphenyl-3-(phenylthio)propan-1-ones in MCF-7 Cells

The closest structurally characterized chemotype containing the 3-(phenylthio)propan-1-one moiety is the 1,3-diphenyl-3-(phenylthio)propan-1-one series evaluated by Ghomi et al. (2021). The most potent compounds (e.g., 4b with a piperidinylethoxy side chain) reduced MCF-7 cell viability below 50% at 1 µM, compared to Tamoxifen which gave approximately 55% viability under identical conditions [1]. This establishes a class-level cytotoxicity expectation for the phenylthio-propan-1-one scaffold but does NOT provide a direct comparator for the target compound, which bears a chloropyridine-piperidine ether in place of the diphenyl scaffold.

Cytotoxicity Breast Cancer MCF-7 1,3-Diphenyl-3-(phenylthio)propan-1-one

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Diphenyl Analogs

The target compound’s chloropyridine ring provides a hydrogen-bond acceptor (pyridine N) and a polarizable chlorine atom, which are absent in the all-carbon diphenyl scaffold of literature compounds. Computed LogP for a representative diphenyl analog (4b) is estimated at ~5.5, whereas the target compound’s XLogP3 is predicted to be approximately 3.7 based on fragment contributions from the chloropyridyl-oxy group [1][2]. A difference of ~1.8 LogP units translates to roughly a 60-fold difference in octanol-water partition coefficient, which can significantly impact membrane permeability, plasma protein binding, and metabolic stability.

Lipophilicity Hydrogen Bonding Drug-likeness Physicochemical Properties

Binding Affinity Landscape: Lack of Target-Specific Data Prevents Comparator Analysis

No peer-reviewed binding affinity data (Ki, IC₅₀, Kd) have been reported for the target compound against any protein target. Compounds containing the 3-chloropyridin-4-yl motif have demonstrated activity against diverse targets, including SHP2 phosphatase (BindingDB: Ki < 100 nM for a related piperidine-chloropyridinyl scaffold) [1] and the adenosine A₂B receptor (Ki = 85 nM for N-[5-(3-chloropyridin-4-yl)-6-pyridin-3-ylpyrazin-2-yl]cyclopropanecarboxamide) [2]. However, this potency information is derived from chemotypes with fundamentally different linker and warhead architectures, making it impossible to infer the target compound’s binding profile.

Receptor Binding Kinase Inhibition Affinity SHP2 Opioid Receptor

Recommended Application Scenarios for 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one Based on Available Evidence


Exploratory Cytotoxicity Screening Against Breast Cancer Cell Lines

The target compound may be evaluated in MTT assays against MCF-7 and other breast cancer cell lines, building on the class-level precedent that 3-(phenylthio)propan-1-one derivatives exhibit sub-50% viability at 1 µM [1]. The chloropyridine substitution offers a hypothesis-driven departure from the diphenyl scaffold that could be tested for enhanced selectivity or reduced normal-cell toxicity. End-users should include Tamoxifen as a reference control and compare results directly against the published data for compound 4b.

Physicochemical Property-Driven Lead Optimization

With a predicted XLogP3 of ~3.7—approximately 1.8 units lower than the analogous diphenyl compound 4b [2]—the target compound is well-suited for optimization campaigns where reducing lipophilicity is a key objective. Medicinal chemistry teams may use this scaffold as a starting point for improving aqueous solubility and mitigating CYP450-mediated metabolism, which are common liabilities of highly lipophilic phenylthio-propan-1-one leads [1].

Target Deconvolution and Kinase/GPCR Panel Screening

Given the absence of annotated biological targets, a rational first step is broad-panel screening against kinase and GPCR families. The 3-chloropyridin-4-yl-oxy fragment has been associated with SHP2 and adenosine receptor engagement in distinct chemotypes [3][4], justifying their inclusion as primary screening targets. Procurement of the compound should be accompanied by plans for in vitro pharmacology profiling rather than assuming activity at any pre-specified target.

Chemical Probe Development for Epigenetic or Phosphatase Targets

If subsequent screening reveals inhibition of SHP2 or related protein tyrosine phosphatases, the compound could serve as a starting point for chemical probe development, analogous to 3-chloropyridin-4-yl-containing SHP2 inhibitors described in patent literature [3]. The piperidine ether linkage and phenylthio ketone tail offer multiple vectors for structure-activity relationship exploration not available in simpler chloropyridine fragments.

Quote Request

Request a Quote for 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.